molecular formula C21H21NO4 B15007833 Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate CAS No. 4606-59-1

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate

Cat. No.: B15007833
CAS No.: 4606-59-1
M. Wt: 351.4 g/mol
InChI Key: QBDXKZHQPMQMQT-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core substituted with ethyl, methyl, and benzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve the esterification of indole-3-carboxylic acid followed by selective substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group, in particular, enhances its potential as a bioactive compound .

Properties

CAS No.

4606-59-1

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-5-25-21(24)19-14(3)22(4)18-11-10-16(12-17(18)19)26-20(23)15-8-6-13(2)7-9-15/h6-12H,5H2,1-4H3

InChI Key

QBDXKZHQPMQMQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

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